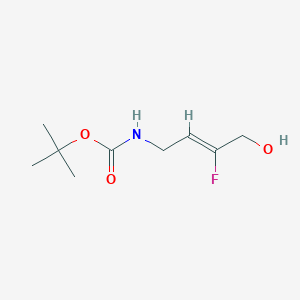
(Z)-tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a fluorinated hydroxybutenyl chain. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate typically involves the following steps:
Formation of the Fluorinated Hydroxybutenyl Chain: This can be achieved through a series of reactions starting from a suitable precursor, such as a fluorinated aldehyde or ketone, followed by reduction and hydroxylation.
Introduction of the Carbamate Group: The tert-butyl carbamate group can be introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, or other hydrogenation catalysts.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
Drug Development: Explored as a potential lead compound or prodrug in the development of new pharmaceuticals.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action of (Z)-tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate: Without the (Z)-configuration.
tert-Butyl (3-chloro-4-hydroxybut-2-en-1-yl)carbamate: With a chlorine atom instead of fluorine.
tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate: With different substituents on the butenyl chain.
Uniqueness
The (Z)-configuration and the presence of the fluorine atom may confer unique properties, such as increased stability, specific biological activity, or altered reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H16FNO3 |
|---|---|
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
tert-butyl N-[(Z)-3-fluoro-4-hydroxybut-2-enyl]carbamate |
InChI |
InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-5-4-7(10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13)/b7-4- |
Clave InChI |
DVEMVHCJYUKOPX-DAXSKMNVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC/C=C(/CO)\F |
SMILES canónico |
CC(C)(C)OC(=O)NCC=C(CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


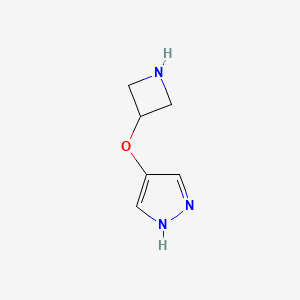
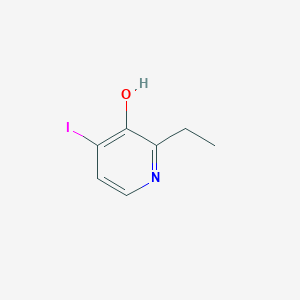
![Methyl 5-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12084632.png)

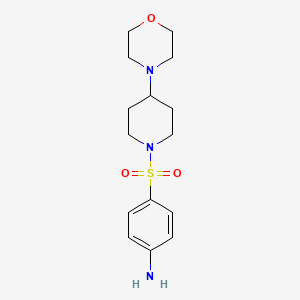
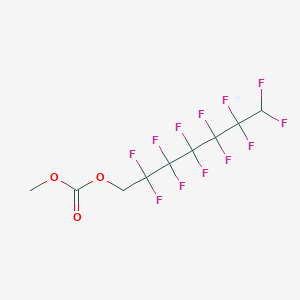
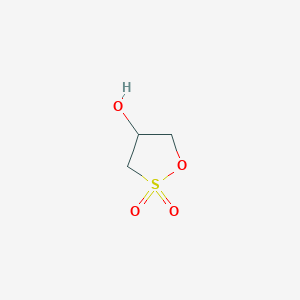


![2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12084674.png)
![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)
![CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-](/img/structure/B12084714.png)
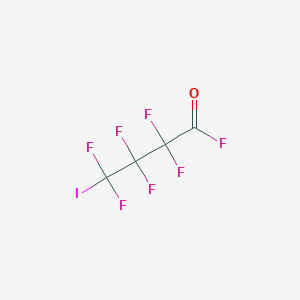
![2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)
